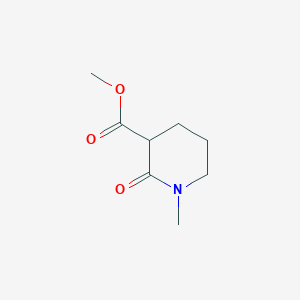

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCZCYCTEGTOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253034 | |

| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-98-4 | |

| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101327-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, a heterocyclic compound of interest to researchers in drug discovery and organic synthesis. The document details a robust two-step synthetic pathway, outlines rigorous characterization methodologies, and discusses the compound's potential applications.

Introduction and Significance

This compound is a substituted piperidone derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to confer desirable pharmacokinetic properties.[1] The presence of both a lactam and a β-keto ester functionality makes this molecule a versatile building block for the synthesis of more complex molecular architectures. Its derivatives are explored for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide serves as a practical resource for chemists seeking to prepare and validate this compound for further research and development.

Strategic Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The core piperidone ring is first constructed via a Dieckmann condensation, a powerful intramolecular cyclization reaction of diesters.[5] This is followed by the methylation of the nitrogen atom to yield the final product.

Caption: Synthetic workflow for this compound.

Step 1: Dieckmann Condensation to form Methyl 2-oxopiperidine-3-carboxylate

The initial step involves the base-catalyzed intramolecular condensation of dimethyl adipate. Sodium hydride, a strong base, is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester, Methyl 2-oxopiperidine-3-carboxylate. Toluene is a suitable solvent for this reaction, and heating under reflux drives the reaction to completion.

Step 2: N-Methylation

The secondary amine of the piperidone ring is then methylated. Sodium hydride is again employed to deprotonate the nitrogen, forming a sodium amide intermediate. This nucleophilic nitrogen then reacts with methyl iodide in an SN2 reaction to introduce the methyl group, affording the final product, this compound.[6] Tetrahydrofuran (THF) is an appropriate solvent for this transformation.

Detailed Experimental Protocols

Safety Precaution: These procedures involve the use of hazardous materials such as sodium hydride, which is highly flammable and reacts violently with water, and methyl iodide, which is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of Methyl 2-oxopiperidine-3-carboxylate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is washed away with dry hexanes under a nitrogen atmosphere. Dry toluene is then added to the flask.

-

Addition of Reactant: Dimethyl adipate (1.0 equivalent) is dissolved in dry toluene and added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford Methyl 2-oxopiperidine-3-carboxylate as a solid.

Synthesis of this compound

-

Reaction Setup: A dry round-bottom flask is charged with Methyl 2-oxopiperidine-3-carboxylate (1.0 equivalent) and dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, pre-washed with hexanes) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes.

-

Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 255.3 °C at 760 mmHg (Predicted)[7] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include a singlet for the N-methyl group, a singlet for the ester methyl group, and multiplets for the diastereotopic protons of the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals will correspond to the two carbonyl carbons (lactam and ester), the N-methyl carbon, the O-methyl carbon, and the four distinct carbons of the piperidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Expect strong C=O stretching frequencies for the lactam and the ester carbonyls, typically in the range of 1650-1750 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z = 171.19.

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules.[7][8] The piperidone scaffold is a key component in many pharmaceuticals, and the functional handles on this molecule (the ester and the keto group) allow for a variety of chemical transformations.

-

Pharmaceutical Research: This compound can be used as a starting material for the synthesis of novel analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[2][8] The N-methyl group is a common feature in many bioactive alkaloids and can influence receptor binding and metabolic stability.

-

Agrochemical Development: Piperidine derivatives have also found applications in the agrochemical industry.[7] This molecule could be a precursor to new herbicides, pesticides, or plant growth regulators.

-

Organic Synthesis: As a functionalized heterocyclic building block, it can be employed in the construction of more complex natural products and other target molecules.[7]

Future research may focus on the stereoselective synthesis of this compound to access enantiomerically pure derivatives for pharmacological evaluation. Further derivatization of the keto and ester functionalities could also lead to the discovery of new compounds with enhanced biological activity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lookchem.com [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate: A Predictive and Comparative Analysis

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 1-Methyl-2-oxopiperidine-3-carboxylate (CAS No. 101327-98-4). As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control.

It is important to note that as of this writing, detailed experimental spectra for this specific molecule are not widely available in peer-reviewed literature or public spectral databases. This guide, therefore, adopts a predictive methodology, grounded in fundamental spectroscopic principles and validated by comparative analysis with structurally analogous compounds. This approach mirrors a common challenge in research and development, where scientists must often rely on predictive analysis for novel or sparsely characterized molecules.

Molecular Structure and Physicochemical Properties

A comprehensive analysis begins with the molecule's fundamental properties, which dictate its spectroscopic behavior.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| CAS Number | 101327-98-4 | Appchem[1] |

| Molecular Formula | C₈H₁₃NO₃ | PubChem[2] |

| Molecular Weight | 171.19 g/mol | Appchem[1] |

| Monoisotopic Mass | 171.08954 Da | PubChem[2] |

| SMILES | CN1CCCC(C1=O)C(=O)OC | PubChem[2] |

| Predicted XlogP | 0.3 | PubChem[2] |

The structure contains several key features that will give rise to characteristic spectroscopic signals:

-

A six-membered piperidine ring.

-

An N-methylated lactam (a cyclic amide).

-

A methyl ester group at the C3 position.

-

A chiral center at C3.

These functional groups are the primary reporters in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and data from similar structures, such as ethyl 1-methyl-2-oxopiperidine-3-carboxylate[3].

Workflow for NMR Spectral Prediction

The process of predicting NMR spectra involves dissecting the molecule, considering the electronic environment of each nucleus, and comparing it to known data from similar chemical motifs.

Caption: Workflow for predicting the NMR spectra of the target compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the diastereotopic protons of the piperidine ring.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Rationale & Comparative Insights |

| ~ 3.75 | O-CH ₃ | Singlet (s) | 3H | The methyl ester protons are deshielded by the adjacent oxygen. This is a highly characteristic region for this functional group. |

| ~ 3.40 | C6-H ₂ | Multiplet (m) | 2H | These protons are adjacent to the electron-withdrawing nitrogen atom of the lactam, shifting them downfield. |

| ~ 3.35 | C3-H | Doublet of Doublets (dd) | 1H | As the sole proton on the chiral center, its shift is influenced by both the lactam and ester carbonyls. Its coupling pattern will arise from the two adjacent C4 protons. |

| ~ 2.95 | N-CH ₃ | Singlet (s) | 3H | The N-methyl group of a lactam typically appears in this region. Its singlet nature confirms the absence of adjacent protons. |

| ~ 2.20 | C4-H ₂ | Multiplet (m) | 2H | Protons alpha to a carbonyl group but further from the nitrogen. Expected to be complex due to coupling with protons at C3 and C5. |

| ~ 1.95 | C5-H ₂ | Multiplet (m) | 2H | These are the most upfield aliphatic protons, being furthest from the electron-withdrawing groups. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will be defined by the two carbonyl signals and the distinct signals for the aliphatic carbons.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon | Rationale & Comparative Insights |

| ~ 172.0 | Ester C =O | Ester carbonyls typically appear in this range, slightly downfield from amide carbonyls.[4] |

| ~ 170.5 | Lactam C =O | The C2 lactam carbonyl signal is expected here. Its precise shift is sensitive to ring strain and substitution. |

| ~ 52.5 | O-C H₃ | The methyl ester carbon is a classic indicator, typically found between 50-55 ppm. |

| ~ 50.0 | C 6 | This carbon is adjacent to the nitrogen, placing it significantly downfield compared to other ring CH₂ groups. |

| ~ 49.0 | C 3 | The chiral carbon, substituted with the ester group, will be found in this region. |

| ~ 35.0 | N-C H₃ | The N-methyl carbon signal is expected here. |

| ~ 25.0 | C 4 | Aliphatic carbon beta to the nitrogen and alpha to the C3 methine. |

| ~ 22.0 | C 5 | The most shielded aliphatic carbon in the ring. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by strong absorbances from its two carbonyl groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale & Insights |

| ~ 2950-2850 | C-H (Aliphatic) | Stretch | These signals correspond to the sp³ C-H bonds of the ring and methyl groups. |

| ~ 1745 | C=O (Ester) | Stretch | The ester carbonyl typically absorbs at a higher frequency than an amide or ketone. This will likely be a very strong, sharp peak. |

| ~ 1650 | C=O (Lactam) | Stretch | The tertiary amide within the six-membered ring (lactam) is expected to have a strong absorption band around this region. The conjugation and ring size influence this value. |

| ~ 1200 | C-O (Ester) | Stretch | A strong signal corresponding to the C-O single bond stretch of the ester group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The analysis below is based on predicted data from high-resolution mass spectrometry databases.[2]

-

Molecular Ion (M⁺): The expected exact mass is 171.08954 Da. A high-resolution MS would confirm the elemental composition of C₈H₁₃NO₃.

-

Common Adducts (ESI+): In electrospray ionization, the molecule is likely to be observed as protonated or sodiated adducts.

-

[M+H]⁺: m/z 172.09682

-

[M+Na]⁺: m/z 194.07876

-

Proposed Fragmentation Pathway

The fragmentation pattern provides structural confirmation. Key bond cleavages can be predicted based on the stability of the resulting fragments.

Caption: Proposed major fragmentation pathways for the [M+H]⁺ ion.

-

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to a fragment at m/z 140.

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the C3-ester bond would yield a stable radical and a cation at m/z 113.

-

Ring Cleavage: Complex fragmentation of the piperidine ring can occur, with a potential Retro-Diels-Alder type fragmentation leading to various smaller ions.

Template Experimental Protocols

For researchers synthesizing or analyzing this compound, the following protocols serve as a robust starting point for data acquisition.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set spectral width to ~16 ppm, centered at ~8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to ~240 ppm, centered at ~120 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the beam path.

-

Scan the mid-IR range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition (Full Scan):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Acquisition (Tandem MS/MS):

-

Perform a product ion scan by selecting the predicted [M+H]⁺ precursor ion (m/z 172.1) in the first mass analyzer.

-

Fragment the selected ion using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan data to find the exact mass of the molecular ion and its adducts. Interpret the MS/MS spectrum to confirm the fragmentation pattern.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated NMR, IR, and MS data, derived from foundational principles and comparison with known analogs, establish a reliable set of benchmarks for the identification and characterization of this compound. The provided protocols offer a standardized methodology for obtaining high-quality experimental data, which will be essential for validating these predictions and supporting future research and development efforts.

References

An In-Depth Technical Guide to Methyl 1-Methyl-2-oxopiperidine-3-carboxylate: Synthesis, Properties, and Reactivity

This guide provides a comprehensive overview of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, a heterocyclic β-keto ester of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical properties, explore plausible synthetic routes based on established methodologies, and detail its reactivity, offering insights grounded in mechanistic principles.

Introduction and Molecular Overview

This compound (C₈H₁₃NO₃, CAS No. 101327-98-4) is a cyclic β-keto ester featuring a piperidine core.[1][2] The structure incorporates a lactam functionality, an N-methyl group, and a methyl carboxylate at the 3-position, which is β to the lactam carbonyl. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable scaffold and intermediate in the synthesis of more complex molecules.[3]

The presence of an enolizable proton at the C3 position, flanked by two carbonyl groups (the lactam and the ester), is a key determinant of its chemical behavior, allowing for a rich chemistry centered around the corresponding enolate. Understanding the interplay of these functional groups is crucial for its strategic application in synthetic endeavors.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar β-keto esters. |

| Boiling Point | ~105-115 °C at reduced pressure | Extrapolated from related compounds like N-Methyl-2-piperidone. |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH). Limited solubility in water. | General property of similar organic esters. |

| pKa (of C3-H) | ~10-12 | Typical range for β-keto esters, allowing for enolate formation with common bases. |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.[4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃).

-

~3.4 ppm (t, 1H): Proton at the C3 position (-CH(COOCH₃)-).

-

~3.3 ppm (t, 2H): Methylene protons adjacent to the nitrogen (C6-H₂).

-

~2.9 ppm (s, 3H): N-methyl protons (-NCH₃).

-

~2.4 ppm (t, 2H): Methylene protons adjacent to the lactam carbonyl (C5-H₂).

-

~2.0 ppm (m, 2H): Methylene protons at the C4 position.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

~170-172 ppm: Ester carbonyl carbon (-C OOCH₃).

-

~168-170 ppm: Lactam carbonyl carbon (-NC =O).

-

~55-60 ppm: Carbon at the C3 position (-C H(COOCH₃)-).

-

~52 ppm: Methyl ester carbon (-COOC H₃).

-

~48-52 ppm: Methylene carbon adjacent to nitrogen (C6).

-

~35 ppm: N-methyl carbon (-NC H₃).

-

~25-30 ppm: Methylene carbon adjacent to the lactam carbonyl (C5).

-

~20-25 ppm: Methylene carbon at the C4 position.

IR (Infrared) Spectroscopy:

-

~1740-1750 cm⁻¹ (strong): C=O stretch of the ester.

-

~1640-1660 cm⁻¹ (strong): C=O stretch of the lactam.

-

~2850-2960 cm⁻¹ (medium): C-H stretching of aliphatic groups.

-

~1100-1250 cm⁻¹ (strong): C-O stretching of the ester.

MS (Mass Spectrometry):

-

[M]+•: Expected at m/z = 171.

-

[M+H]⁺: Expected at m/z = 172.[1]

-

Common Fragmentation Patterns: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 140, and loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 112.

Synthesis of this compound

A highly plausible and efficient route to this class of compounds is through an intramolecular Dieckmann condensation.[7][8][9][10][11] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.

Proposed Synthetic Pathway via Dieckmann Condensation

Figure 1: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Dimethyl 3,3'-(methylimino)dipropanoate

-

To a solution of methylamine (1.0 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Remove the solvent under reduced pressure. The resulting crude diester can often be used in the next step without further purification.

Step 2: Dieckmann Condensation to form this compound

-

Prepare a solution of sodium methoxide (1.1 eq) in anhydrous toluene.

-

Add the crude dimethyl 3,3'-(methylimino)dipropanoate (1.0 eq) dropwise to the sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a weak acid (e.g., acetic acid) until neutral.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford the title compound.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of β-keto esters, with the N-methyl lactam influencing the overall electronic and steric environment.

Enolate Formation and C-Alkylation

The proton at the C3 position is acidic and can be readily removed by a variety of bases (e.g., NaH, NaOMe, LDA) to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in a range of C-C bond-forming reactions.

Figure 2: General scheme for the C-alkylation of the title compound.

Experimental Protocol: C-Alkylation with Methyl Iodide

-

To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.[12]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. As a β-keto acid, this intermediate is prone to decarboxylation upon heating to yield N-methyl-2-piperidone.[13]

Figure 3: Hydrolysis and decarboxylation pathway.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (excess).

-

Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

-

Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the mixture, make it basic with solid sodium carbonate, and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by vacuum distillation to yield N-methyl-2-piperidone.

Reduction of the Carbonyl Groups

Selective reduction of either the ketone or the ester carbonyl can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are likely to reduce both the lactam and the ester functionalities. Milder reducing agents, such as sodium borohydride (NaBH₄), may selectively reduce the ketone, but the reactivity can be influenced by the reaction conditions.

Applications in Synthesis

This compound serves as a versatile building block for the synthesis of various substituted piperidines, which are prevalent scaffolds in pharmaceuticals and natural products. Its ability to undergo alkylation at the C3 position allows for the introduction of diverse side chains, leading to a wide array of derivatives for biological screening and further synthetic transformations.

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemical reactivity. Its synthesis is readily achievable through established methods such as the Dieckmann condensation. The presence of the β-keto ester functionality allows for a variety of transformations, including C-alkylation, hydrolysis, and decarboxylation, making it a key intermediate for the construction of more complex molecular architectures. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. appchemical.com [appchemical.com]

- 3. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (193) [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 13. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to Substituted Piperidines: From Privileged Scaffold to Blockbuster Drugs

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, unrivaled in its prevalence within FDA-approved pharmaceuticals.[1] Its significance stems from a unique combination of physicochemical properties: a basic nitrogen atom for target interaction, conformational flexibility for optimal binding, and general metabolic stability.[2][3] This guide provides a comprehensive exploration of the discovery, synthesis, and profound impact of substituted piperidines in drug development. We will delve into the causality behind its status as a "privileged scaffold," examine key structure-activity relationships (SAR), provide detailed synthetic protocols, and survey its application across a wide spectrum of therapeutic areas, from central nervous system (CNS) disorders to oncology.[1][3][4] This document is designed to serve as a valuable resource for researchers, offering both foundational knowledge and field-proven insights into the strategic application of this remarkable chemical entity.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The journey of the piperidine moiety from a component of naturally occurring alkaloids, like the piperine from black pepper, to a key building block in blockbuster drugs is a testament to its versatile and favorable characteristics for interacting with biological systems.[5][6]

Historical Perspective: From Alkaloids to Modern Pharmaceuticals

The piperidine ring is abundant in nature, found in a wide array of alkaloids that have been used for medicinal purposes for centuries.[5] Notable examples include morphine, an opioid analgesic containing a fused piperidine ring, and atropine, used to treat bradycardia.[5] The discovery and structural elucidation of these natural products provided the initial blueprint for medicinal chemists. Early synthetic efforts focused on mimicking these natural structures, leading to the development of potent analgesics and other therapeutics. This historical foundation paved the way for the rational design of novel piperidine-containing drugs, where the scaffold is now strategically employed to fine-tune pharmacological activity and pharmacokinetic profiles.[7]

The Piperidine Privilege: Physicochemical and Conformational Advantages

The piperidine scaffold is classified as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][3] This privilege is not coincidental but is rooted in a set of advantageous properties:

-

Basic Nitrogen Center: The nitrogen atom within the piperidine ring is typically basic (pKa ~11.2), allowing it to be protonated at physiological pH.[3] This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins, a key feature in the mechanism of many CNS and other drugs.[3]

-

Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation.[8][9] However, it possesses significant conformational flexibility, allowing substituents to occupy either axial or equatorial positions.[2][9] This adaptability enables the molecule to orient its functional groups precisely to fit into complex binding pockets, thereby maximizing potency and selectivity.[10] The interplay of steric and electronic effects of substituents can lock the ring into a preferred conformation, a strategy often used to enhance binding affinity.[11][12]

-

Lipophilicity and Solubility: The piperidine scaffold itself has a moderate lipophilicity (logP ≈ 0.84), which can be readily modulated by the addition of substituents.[3][13] This tunability is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, balancing the need for membrane permeability with sufficient aqueous solubility.[3][10]

-

Metabolic Stability: The piperidine ring is generally considered metabolically stable.[3][10] While it can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen, its substitution pattern can be modified to mitigate these effects and enhance the drug's half-life.[10]

Strategic Synthesis of Substituted Piperidines

The construction of the piperidine ring and the introduction of substituents with precise stereocontrol are central challenges in organic synthesis. Methodologies have evolved from classical cyclization reactions to highly efficient modern catalytic processes.[14][15]

Classical and Modern Synthetic Approaches

Historically, the synthesis of piperidines relied heavily on the reduction of pyridine precursors.[14] While effective, this approach often requires harsh conditions. Modern synthesis has seen a shift towards more elegant and efficient strategies:

-

Intramolecular Cyclization: Methods like the aza-Diels-Alder reaction and intramolecular N-C bond formation from acyclic amino carboxylates remain valuable for constructing the core ring system.[16]

-

Catalytic Hydrogenation: The hydrogenation of substituted pyridines is a widely used and effective method, with modern catalysts (e.g., based on rhodium, ruthenium, or cobalt) offering high yields and diastereoselectivity under milder conditions.[14]

-

Asymmetric Synthesis: The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods.[13] Chiral phosphoric acid catalysts, for instance, can promote intramolecular aza-Michael cyclizations to produce enantioenriched spiropiperidines.[17][18] Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also emerged as a powerful route to chiral 3-substituted piperidines.[19]

-

Modular Strategies: Recent innovations focus on modular approaches that simplify synthesis. A novel two-step process combining biocatalytic C-H oxidation with radical cross-coupling allows for the rapid assembly of complex piperidines, reducing the number of synthetic steps and avoiding costly precious metal catalysts.[20]

Workflow Example: Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines

This workflow, based on the work of Clarke, Unsworth, and Fairlamb, illustrates a modern, two-step approach to synthesizing chiral spiropiperidines, which are desirable motifs in drug discovery due to their conformational rigidity.[17]

Step 1: 'Clip' - Cross Metathesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-Cbz-protected 1-amino-hex-5-ene (1.0 eq) and the desired thioacrylate (1.2 eq).

-

Solvent: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Catalyst Addition: Add the Grubbs second-generation catalyst (5 mol%).

-

Reaction: Stir the mixture at 40 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the E-isomer of the cross-metathesis product.

Step 2: 'Cycle' - Asymmetric Aza-Michael Cyclization

-

Setup: In a dry vial, dissolve the cross-metathesis product (1.0 eq) in the chosen solvent (e.g., toluene or chlorobenzene) to a concentration of 0.02 M.

-

Catalyst Addition: Add the chiral phosphoric acid (CPA) catalyst (e.g., TRIP, 20 mol%).

-

Reaction: Stir the reaction at the optimized temperature (e.g., room temperature or 40 °C) for 24-48 hours. Monitor for conversion by LC-MS.

-

Workup: Upon completion, concentrate the mixture and purify by flash column chromatography to obtain the enantioenriched 3-spiropiperidine.

-

Analysis: Determine the enantiomeric ratio (e.r.) by chiral stationary phase HPLC.

Caption: Asymmetric 'Clip-Cycle' workflow for 3-spiropiperidine synthesis.[17]

The Piperidine Pharmacophore in Action: Therapeutic Applications

The versatility of the piperidine scaffold is evident in the vast number of drugs that incorporate it, spanning a wide range of therapeutic classes.[7][14] Its derivatives are used as anticancer agents, CNS modulators, antihistamines, analgesics, and antipsychotics, among others.[4][5][21]

-

Central Nervous System (CNS) Agents: This is arguably the most significant area for piperidine-based drugs. The basic nitrogen allows molecules to cross the blood-brain barrier and interact with targets like dopamine and serotonin receptors.[2] The 4-(p-fluorobenzoyl)piperidine fragment, for example, is a key pharmacophore in atypical antipsychotics like risperidone and is crucial for binding to 5-HT2A receptors.[22] Opioid analgesics, such as fentanyl and meperidine, also feature a core piperidine structure responsible for their potent activity.[6]

-

Oncology: Piperidine moieties are frequently used in the construction of anticancer drugs. They can be found in kinase inhibitors and agents designed to induce apoptosis.[5] For example, certain furan-pyrazole piperidine derivatives have shown potent inhibition of the Akt1 kinase, a key player in cancer cell survival signaling.[1]

-

Other Key Therapeutic Areas: The applications are diverse and include:

-

Antihistamines: Fexofenadine and loratadine utilize the piperidine ring.[6]

-

Anti-Alzheimer's Agents: Donepezil, an acetylcholinesterase inhibitor, contains a piperidine moiety.[6][14]

-

Antiparasitics: Halofuginone, a synthetic analog of febrifugin, is an effective antiparasitic drug.[5][14]

-

Antidiabetics: Voglibose is an example of a piperidine derivative used for its anti-diabetic properties.[6]

-

Data Presentation: Representative Piperidine-Containing Drugs

| Drug | Therapeutic Class | Target(s) / Mechanism of Action | Key Structural Feature |

| Risperidone | Atypical Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | 3-(piperidin-4-yl)benzo[d]isoxazole |

| Fentanyl | Opioid Analgesic | µ-opioid receptor agonist | N-phenyl-N-(piperidin-4-yl)propanamide |

| Donepezil | Anti-Alzheimer's | Acetylcholinesterase inhibitor | N-benzylpiperidine linked to an indanone |

| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor | α-phenyl-2-piperidineacetic acid, methyl ester |

| Celecoxib | NSAID | COX-2 inhibitor | Diaryl-substituted pyrazole with a sulfonamide |

| Loratadine | Antihistamine | Histamine H1 receptor antagonist | Ethyl-4-(8-chloro-5,6-dihydro-11H-benzo[1][16]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |

Structure-Activity Relationship (SAR) and Conformational Analysis

Optimizing the biological activity of piperidine derivatives requires a deep understanding of their SAR and conformational preferences.[1][23] The nature, position, and stereochemistry of substituents on the ring are critical for modulating potency, selectivity, and pharmacokinetics.[1][10]

The Role of the Nitrogen and Ring Substitution

-

N-Substitution: The substituent on the piperidine nitrogen dramatically influences the molecule's properties. Large, lipophilic groups can enhance binding to hydrophobic pockets and improve brain penetration. The basicity of the nitrogen can also be fine-tuned through N-substitution to optimize target engagement and reduce off-target effects.

-

C-Substitution: Substituents on the carbon atoms of the ring dictate the molecule's three-dimensional shape and interaction with the target. Introducing chiral centers can lead to enantiomers with vastly different pharmacological profiles, enhancing efficacy and reducing side effects.[2][13] For example, introducing a substituent at the 2-position of the piperidine ring has been shown to effectively enhance aqueous solubility in certain series of compounds.[13] Fluorine substitution is a common strategy used to alter conformational behavior and modulate physicochemical properties through electrostatic and hyperconjugative effects.[11][12][24]

Logical Diagram: Decision-Making in Piperidine Moiety Optimization

The following diagram illustrates a simplified, self-validating decision-making workflow for optimizing a piperidine-containing lead compound. The process is iterative, with each modification being validated through experimental testing.

Caption: Iterative optimization cycle for a piperidine-based lead compound.

Future Outlook and Emerging Trends

The role of the piperidine scaffold in medicinal chemistry continues to evolve. Current research is focused on several key areas:

-

Novel Scaffolds: There is growing interest in developing novel piperidine bioisosteres and analogues, such as spirocyclic, fused, and bridged systems, to explore new chemical space and generate novel intellectual property.[17][25]

-

New Modalities: Piperidines are being incorporated into new therapeutic modalities. For example, they are being used as ligands in Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

-

Green Chemistry: The development of more sustainable and efficient synthetic methods remains a priority. This includes the use of non-toxic catalysts, water-based reactions, and one-pot procedures to reduce waste and cost.[20][26] The recent development of a modular strategy that reduces piperidine synthesis to as few as 2-5 steps is a significant advance in this area.[20]

Conclusion

The substituted piperidine is far more than a simple heterocycle; it is a validated and exceptionally versatile scaffold that has enabled the development of countless life-saving medicines. Its unique combination of structural and physicochemical properties ensures its continued prominence in drug discovery.[1][3][10] A thorough understanding of its synthesis, conformational behavior, and structure-activity relationships is essential for any medicinal chemist aiming to design the next generation of therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the legacy of the piperidine ring is set to expand, cementing its status as one of the most significant building blocks in the pharmacopoeia.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 20. news-medical.net [news-medical.net]

- 21. experts.arizona.edu [experts.arizona.edu]

- 22. mdpi.com [mdpi.com]

- 23. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 26. ajchem-a.com [ajchem-a.com]

A Computational Scientist's Guide to the Stability of Piperidine Carboxylates: A Framework for Rational Drug Design

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] When functionalized with a carboxylate group, its conformational stability—the three-dimensional arrangement of its atoms—becomes a critical determinant of molecular properties, binding affinity, and overall therapeutic efficacy. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for leveraging computational chemistry to investigate and predict the stability of piperidine carboxylates. We will explore the fundamental physicochemical forces governing their structure, detail validated computational workflows using Density Functional Theory (DFT), and present case studies that translate theoretical data into actionable insights for rational drug design.

The Physicochemical Basis of Piperidine Carboxylate Stability

The stability of a piperidine carboxylate is not determined by a single factor but by a delicate interplay of competing forces. Understanding these forces is essential for interpreting computational results. The piperidine ring predominantly adopts a low-energy chair conformation , though higher-energy twist-boat conformations can become relevant, particularly when stabilized by protein-ligand interactions in a binding pocket.[1][3][4] The orientation of substituents, especially the carboxylate group, as either axial or equatorial, dictates the molecule's overall energy and shape.

The key factors influencing this conformational preference are:

-

Steric Hindrance: The repulsive interaction that occurs when atoms are forced too close together. Large substituents generally prefer the less crowded equatorial position to avoid 1,3-diaxial interactions.

-

Stereoelectronic Effects: These are interactions involving the spatial arrangement of electrons. In piperidines, hyperconjugation (delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital) and charge-dipole interactions can significantly stabilize specific conformations, especially with electronegative substituents.[5][6] For instance, the preference for an axial fluorine atom in some piperidines is attributed to stabilizing hyperconjugative interactions.[5][6]

-

Pseudoallylic (A1,3) Strain: This is a critical factor in N-substituted piperidines, particularly N-acyl or N-aryl derivatives.[3][4] Conjugation between the nitrogen lone pair and the adjacent π-system (e.g., a carbonyl group) imparts partial double-bond character to the C–N bond, flattening the geometry around the nitrogen. This creates a steric clash, known as A1,3 strain, which strongly disfavors an equatorial substituent at the 2-position, forcing it into the axial orientation to relieve the strain.[3]

-

Intramolecular Hydrogen Bonding (IMHB): The carboxylate group, with its hydrogen bond accepting oxygen atoms, can form IMHBs with nearby hydrogen bond donors (like hydroxyl or amine groups) on the piperidine ring or other substituents.[7][8] These bonds can "lock" the molecule into a specific conformation, significantly lowering its energy and influencing properties like membrane permeability.[9]

The Computational Chemist's Toolkit: Methods and Protocols

To accurately model the subtle energy differences between conformers, robust computational methods are required. Quantum mechanics (QM) approaches, particularly Density Functional Theory (DFT), provide the necessary accuracy for reliable predictions.

Recommended Computational Level of Theory

-

Density Functional: The M06-2X functional is highly recommended for these systems.[3] It is well-parameterized to handle the non-covalent interactions, such as dispersion and hydrogen bonding, that are crucial for accurately describing intramolecular forces. The B3LYP functional is another widely used alternative, though it may be less accurate for systems with significant non-covalent interactions.[10]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p) , offers a good balance between accuracy and computational cost.[3][5] These larger basis sets are necessary to correctly describe the electron distribution and interactions within the molecule.

-

Solvation Modeling: The stability of conformers can change dramatically between the gas phase and solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are highly effective for capturing the bulk electrostatic effects of a solvent (e.g., water or chloroform) without the high computational cost of explicit solvent molecules.[5]

A Validated Experimental Workflow for Stability Analysis

The following protocol outlines a self-validating system for determining the relative stability of piperidine carboxylate conformers.

Step 1: Initial Structure Generation

-

Build the 3D structure of the piperidine carboxylate derivative using a molecular editor. Generate plausible initial chair conformations, considering both axial and equatorial orientations for the carboxylate and other key substituents.

Step 2: Conformational Search

-

Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). This step efficiently explores the potential energy surface to identify a broad range of low-energy conformers, including different ring puckers and side-chain rotamers.

Step 3: Geometry Optimization with DFT

-

Take the unique, low-energy conformers identified in Step 2 and perform full geometry optimizations using DFT (e.g., M06-2X/def2-TZVP) in the gas phase. This refines the molecular structures to their nearest energy minimum on the QM potential energy surface.

Step 4: Vibrational Frequency Calculation

-

Perform a frequency calculation at the same level of theory used for optimization. This is a critical validation step.

-

Trustworthiness Check: A true energy minimum must have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

Step 5: Solvation Energy Calculation

-

Using the optimized gas-phase geometries, perform a single-point energy calculation using a solvation model (e.g., PCM with water as the solvent). For higher accuracy, you can re-optimize the geometry within the solvent continuum.

Step 6: Analysis of Results

-

Calculate the Gibbs free energy (G) for each conformer in the desired phase (gas or solution) by combining the electronic energy, thermal corrections, and solvation energy.

-

Determine the relative stability (ΔG) of each conformer with respect to the global minimum (the most stable conformer). The population of each conformer at a given temperature can then be calculated using the Boltzmann distribution.

Data Interpretation & Case Studies

Computational data is most powerful when used to explain and predict chemical behavior. The primary output, ΔG, quantifies the stability difference between isomers. A negative ΔG indicates a more stable conformer.

Data Presentation: The Power of Tabulation

Summarizing quantitative data in tables allows for direct comparison of conformer stabilities under different conditions.

| Compound / Conformer | ΔE (Gas) (kcal/mol) | ΔG (Gas) (kcal/mol) | ΔG (Water, PCM) (kcal/mol) | Predicted Population (Water, 298K) |

| N-acetyl-2-methylpiperidine-4-carboxylate | ||||

| Chair, 2-Me (axial), 4-COOEt (eq) | 0.00 | 0.00 | 0.00 | ~98% |

| Chair, 2-Me (equatorial), 4-COOEt (eq) | +2.95 | +3.10 | +2.50 | ~2% |

| Twist-Boat | +5.10 | +4.85 | +4.50 | <0.1% |

Table 1: Example of calculated relative free energies (ΔG) for conformers of a model piperidine carboxylate. The data illustrates a strong preference for the axial 2-methyl conformer, a direct consequence of pseudoallylic strain.

Case Study: The Impact of N-Acylation on Conformational Preference

As previously discussed, A1,3 strain is a dominant force in N-acyl piperidines. A computational study comparing 1,2-dimethylpiperidine with 1-acetyl-2-methylpiperidine would powerfully illustrate this.

-

1,2-dimethylpiperidine: Calculations would show a strong preference for the equatorial 2-methyl conformer to minimize steric hindrance.

-

1-acetyl-2-methylpiperidine: In contrast, calculations would predict the axial 2-methyl conformer to be significantly more stable (by up to 3.2 kcal/mol)[3]. This reversal is caused by the pseudoallylic strain between the N-acetyl group and an equatorial C2-substituent. This computational insight explains experimental observations and provides a reliable design principle: when using an N-acyl piperidine scaffold, substituents at the 2-position will strongly prefer an axial orientation. [3][4]

Conclusion and Future Outlook

Computational analysis is an indispensable tool for modern drug discovery, enabling a deep understanding of the factors that control the stability and conformation of flexible molecules like piperidine carboxylates. By employing high-level DFT calculations, such as with the M06-2X functional, within a validated workflow, researchers can accurately predict conformational preferences, rationalize structure-activity relationships, and guide synthetic efforts toward molecules with optimal three-dimensional shapes for biological activity. This in silico-first approach not only accelerates the design-test-analyze cycle but also minimizes resource expenditure by prioritizing the synthesis of compounds with the highest probability of success. As computational power continues to grow, these methods will become even more central to the development of next-generation therapeutics built upon the versatile piperidine scaffold.

References

- 1. ias.ac.in [ias.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular hydrogen bonding to ... | Article | H1 Connect [archive.connect.h1.co]

- 10. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Stereochemistry of 1-Methyl-2-oxopiperidine-3-carboxylate: Synthesis, Characterization, and Application

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Within this class, 1-methyl-2-oxopiperidine-3-carboxylate represents a versatile chiral building block whose stereochemical configuration is paramount to the biological activity and safety of its downstream derivatives. This technical guide provides an in-depth exploration of the stereochemistry of this molecule, tailored for researchers, scientists, and drug development professionals. We delve into the fundamental aspects of its stereoisomerism, detail robust strategies for stereoselective synthesis, present comprehensive protocols for enantiomeric separation and characterization, and discuss the critical implications of its absolute configuration in a pharmacological context. This document serves as a practical and authoritative resource, bridging foundational principles with field-proven experimental methodologies.

Molecular Structure and Stereoisomerism

1-Methyl-2-oxopiperidine-3-carboxylate is a cyclic lactam featuring a single stereocenter at the C3 position. The presence of this chiral carbon means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-methyl-2-oxopiperidine-3-carboxylate and (S)-1-methyl-2-oxopiperidine-3-carboxylate.

The absolute configuration at this C3 center dictates the three-dimensional arrangement of the carboxylate group relative to the piperidine ring. This spatial orientation is fundamental, as molecular recognition in biological systems—such as enzyme-substrate or receptor-ligand interactions—is highly sensitive to stereochemistry. Consequently, the (R) and (S) enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[3]

It is also important to consider the conformational dynamics of the piperidine ring, which typically adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions, and the conformational equilibrium can be influenced by factors such as the N-substituent and substitution patterns.[4][5] For 1-methyl-2-oxopiperidine-3-carboxylate, the interplay between the C3 configuration and the ring conformation further defines the molecule's overall 3D shape.

References

- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of N-methyl-2-piperidone building blocks

<An In-depth Technical Guide to the Synthesis of N-methyl-2-piperidone Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-piperidone (NMP), also known as N-methyl-δ-valerolactam, is a pivotal cyclic amide building block in modern organic synthesis.[1] Its structural motif is integral to a range of pharmacologically active agents and advanced materials. This guide provides an in-depth analysis of the primary synthetic routes to NMP, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore two principal and commercially viable strategies: the direct N-methylation of 2-piperidone and the reductive amination of levulinic acid. Each method is evaluated based on causality, efficiency, scalability, and adherence to green chemistry principles, offering researchers a comprehensive framework for selecting and implementing the optimal synthetic pathway for their specific needs.

Introduction: The Strategic Importance of N-methyl-2-piperidone

The piperidine ring is a fundamental scaffold in pharmaceutical research, appearing in a vast number of natural products and synthetic drugs.[2][3] The introduction of a methyl group onto the nitrogen atom of the 2-piperidone core significantly modifies the molecule's physical and chemical properties, including its polarity, basicity, and metabolic stability. These modifications are often crucial for modulating the biological activity and pharmacokinetic profiles of drug candidates.[4] Consequently, efficient and robust access to high-purity N-methyl-2-piperidone is a critical prerequisite for advancing drug discovery programs and developing novel chemical entities.[5]

This guide moves beyond a simple recitation of procedures, delving into the mechanistic rationale behind each synthetic choice. By understanding the "why," researchers can better troubleshoot reactions, adapt protocols to new substrates, and innovate upon existing methodologies.

Synthetic Strategy I: N-Methylation of 2-Piperidone

The most direct conceptual approach to NMP is the methylation of its parent lactam, 2-piperidone (δ-valerolactam). This strategy involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on a methylating agent. However, the choice of base, methyl source, and solvent system is critical to achieving high yields while ensuring safety and scalability.

Mechanistic Rationale and Reagent Selection

The nitrogen atom in 2-piperidone is weakly acidic. To facilitate methylation, a suitable base is required to generate the corresponding lactamate anion, a potent nucleophile.

-

Bases: Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions and careful handling due to their pyrophoric nature. Weaker, non-nucleophilic bases such as potassium carbonate (K2CO3) are often preferred for their lower cost, easier handling, and suitability for a wider range of solvents.[6]

-

Methylating Agents:

-

Methyl Iodide (CH3I): Highly reactive and effective, but volatile and a known mutagen.

-

Dimethyl Sulfate ((CH3)2SO4): A powerful and cost-effective methylating agent, but it is extremely toxic and corrosive, necessitating stringent safety protocols.[6]

-

Eschweiler-Clarke Reaction: A classic method for amine methylation using excess formic acid and formaldehyde.[7][8] This reductive amination process avoids the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine (in this case, the N-methylated lactam).[9][10] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[4] This method is particularly attractive due to its operational simplicity and the use of inexpensive, readily available reagents.

-

Experimental Protocol: Eschweiler-Clarke N-Methylation of 2-Piperidone

This protocol is adapted from established procedures for the Eschweiler-Clarke reaction, offering a reliable and scalable method that avoids the use of highly toxic alkyl halides.[7][8][9]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-piperidone (1.0 eq).

-

Reagent Addition: Add formic acid (excess, e.g., 3.0 eq) followed by aqueous formaldehyde (37% solution, excess, e.g., 2.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS. The evolution of carbon dioxide gas indicates the reaction is proceeding.[7]

-

Work-up: Cool the mixture to room temperature. Carefully add water and basify the solution to a pH of ~11 using a strong base (e.g., 2M NaOH).

-

Extraction: Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude N-methyl-2-piperidone can be purified by vacuum distillation to yield the final product as a clear liquid.

Visualization of the N-Methylation Workflow

The following diagram illustrates the key stages of the Eschweiler-Clarke methylation process.

Caption: Workflow for Eschweiler-Clarke N-methylation.

Synthetic Strategy II: Reductive Amination of Levulinic Acid

An alternative and increasingly popular strategy, particularly from a green chemistry perspective, is the synthesis of NMP from biomass-derived levulinic acid (LA).[11][12] This approach involves a one-pot reductive amination reaction with methylamine, which proceeds through amination, cyclization, and reduction steps.

Mechanistic Rationale and Catalyst Selection

This pathway leverages the bifunctional nature of levulinic acid (containing both a ketone and a carboxylic acid) to construct the piperidone ring. The reaction can proceed via two potential pathways, often dictated by the catalyst and reaction conditions.[13]

-

Path 1 (Amination-Reduction-Cyclization): The ketone carbonyl of LA reacts with methylamine to form an enamine or imine, which is then hydrogenated. The resulting amino acid subsequently undergoes intramolecular cyclization (lactamization) to form NMP.

-

Path 2 (Amidation-Cyclization-Reduction): The carboxylic acid of LA first reacts with methylamine to form an amide. This intermediate then cyclizes via intramolecular condensation with the ketone, followed by reduction of the resulting endocyclic double bond.

Catalyst Choice is Paramount:

-

Heterogeneous Catalysts: Noble metal catalysts such as Platinum (Pt), Palladium (Pd), or Ruthenium (Ru) supported on carbon (e.g., Pd/C) or metal oxides (e.g., Pt/TiO2) are highly effective.[14] These catalysts facilitate the hydrogenation steps required for the reduction of the imine/enamine or the cyclic unsaturated intermediate. The use of heterogeneous catalysts simplifies product purification (catalyst can be filtered off) and allows for catalyst recycling, which is economically and environmentally advantageous.

Experimental Protocol: Catalytic Reductive Amination of Levulinic Acid

This protocol describes a representative one-pot procedure using a heterogeneous catalyst.[11][14]

Step-by-Step Methodology:

-

Reactor Charging: In a high-pressure autoclave reactor, add levulinic acid (1.0 eq), a suitable solvent (e.g., water or an alcohol like 1,4-dioxane), and the heterogeneous catalyst (e.g., 5% Pt/C, 1-5 mol%).

-

Amine Addition: Add an aqueous solution of methylamine (e.g., 40% in H2O, 1.1-1.5 eq).

-

Reaction Execution: Seal the reactor, purge it several times with hydrogen gas (H2), and then pressurize it to the desired pressure (e.g., 20-50 bar). Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring for 6-24 hours.

-

Work-up: After cooling the reactor to room temperature and carefully venting the H2 pressure, filter the reaction mixture to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure N-methyl-2-piperidone.

Quantitative Data Comparison

| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Eschweiler-Clarke | 2-Piperidone, HCOOH, CH2O | 80-95%[8] | High yield, avoids toxic alkylating agents, simple procedure. | Requires excess reagents, longer reaction times. |

| Reductive Amination | Levulinic Acid, CH3NH2, H2 | 75-90%[14] | Utilizes biomass-derived feedstock, one-pot procedure, catalyst is recyclable. | Requires high-pressure equipment, noble metal catalyst cost. |

Visualization of the Reductive Amination Mechanism

This diagram outlines the two competing mechanistic pathways from levulinic acid to NMP.

Caption: Mechanistic pathways for NMP synthesis via reductive amination.

Conclusion and Future Outlook

Both the N-methylation of 2-piperidone and the reductive amination of levulinic acid represent robust and scalable methods for the synthesis of N-methyl-2-piperidone. The choice between these routes depends on several factors, including raw material availability and cost, equipment capabilities, and safety considerations.

-

The Eschweiler-Clarke reaction offers a high-yielding, classic approach that is well-suited for laboratories without high-pressure hydrogenation equipment. Its primary advantage is the avoidance of highly toxic methylating agents like dimethyl sulfate.

-

The reductive amination of levulinic acid aligns strongly with the principles of green chemistry by utilizing a renewable feedstock.[11] While it requires specialized equipment, its one-pot nature and the recyclability of the heterogeneous catalyst make it highly attractive for industrial-scale production.

Future research will likely focus on developing even more efficient and sustainable catalytic systems for the reductive amination pathway, potentially using non-precious metal catalysts or electrocatalytic methods to further reduce the environmental footprint of NMP synthesis. As the demand for complex, nitrogen-containing molecules continues to grow in the pharmaceutical and materials science sectors, the efficient synthesis of core building blocks like N-methyl-2-piperidone will remain a critical area of chemical innovation.

References

- 1. 2-Piperidinone, 1-methyl- [webbook.nist.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Sciencemadness Discussion Board - N methylation of 4-pyperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 11. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20050033062A1 - Production of 5-methyl-N-aryl-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone by reductive amination of levulinic acid esters with aryl and alkyl amines - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets [organic-chemistry.org]

An In-depth Technical Guide on the Reactivity of β-Keto Esters within a Piperidine Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] When this privileged heterocycle is functionalized with a β-keto ester moiety, it gives rise to a uniquely versatile building block. This guide provides a comprehensive exploration of the synthesis and reactivity of β-keto esters integrated into a piperidine ring system. We will delve into the nuanced interplay of the piperidine nitrogen, the enolizable β-keto ester, and the overall stereochemistry, which dictates the molecule's behavior in key synthetic transformations. This document will serve as a technical resource, elucidating the principles that govern the reactivity of these compounds and offering practical insights for their application in complex molecule synthesis and drug discovery.

Introduction: The Significance of the Piperidine β-Keto Ester Motif

The prevalence of the piperidine ring in FDA-approved drugs underscores its importance in medicinal chemistry.[1][4] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological receptors. The incorporation of a β-keto ester functionality onto this ring system introduces a site of rich chemical reactivity, enabling a diverse array of subsequent modifications.